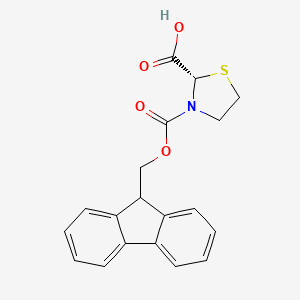

Fmoc-(S)-thiazolidine-2-carboxylic acid

Description

BenchChem offers high-quality Fmoc-(S)-thiazolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(S)-thiazolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c21-18(22)17-20(9-10-25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHICFRRDSXAJA-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-Thz-OH: A Constrained Proline Analogue for Advanced Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide-based therapeutics and advanced biomaterials, the strategic manipulation of peptide conformation is paramount. Proline, with its unique cyclic structure, naturally imparts significant conformational constraints, yet the desire for greater control has driven the development of synthetic analogues.[][2] This guide focuses on (S)-Fmoc-1,3-thiazolidine-4-carboxylic acid (Fmoc-Thz-OH), a proline analogue where the γ-methylene group of the proline ring is substituted with a sulfur atom. This substitution introduces subtle but powerful changes to the ring pucker and steric profile, offering a sophisticated tool for stabilizing specific secondary structures, enhancing proteolytic stability, and ultimately, modulating biological activity. This document provides an in-depth examination of the structural properties of Fmoc-Thz-OH, detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its impact on peptide performance, supported by field-proven insights and applications.

The Rationale for Proline Analogues: Beyond Nature's Constraints

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain cycles back to the amide nitrogen. This five-membered ring structure imposes significant restrictions on the peptide backbone's rotational freedom, specifically the phi (Φ) dihedral angle, making it a potent "helix breaker" and a frequent constituent of β-turns.[2][3] These turns and kinks are not mere structural artifacts; they are critical for protein folding, molecular recognition, and signaling pathways.[4]

However, the inherent flexibility of the proline ring and the cis/trans isomerization of the Xaa-Pro peptide bond can lead to conformational heterogeneity, which is often undesirable in rational drug design.[3][5] The development of proline analogues aims to overcome these limitations by introducing more defined conformational biases.[3][6] By strategically modifying the proline ring—altering its size, incorporating heteroatoms, or adding substituents—researchers can fine-tune the conformational properties of a peptide.[7] This approach, known as using "constrained amino acids," is a powerful strategy for stabilizing desired secondary structures and improving drug-like properties such as target affinity and metabolic stability.[6][8]

Fmoc-Thz-OH, also known as Fmoc-L-Thiaproline, has emerged as a particularly valuable building block in this context.[9] It serves not only as a conformational director but also as a "masked" cysteine residue, providing additional synthetic versatility.[10][11]

Structural & Conformational Properties: Fmoc-Thz-OH vs. Proline

The fundamental difference between thiazolidine-4-carboxylic acid (Thz) and proline is the replacement of the Cγ carbon with a sulfur atom. This substitution has several important stereoelectronic consequences:

-

Ring Pucker and Torsion Angles: The longer C-S bond length compared to a C-C bond and the different bond angles around the sulfur atom alter the preferred puckering of the five-membered ring. While proline readily interconverts between Cγ-endo and Cγ-exo pucker states, the thiazolidine ring exhibits a different conformational landscape, which can more rigidly enforce specific backbone torsion angles in the resulting peptide.[10]

-

Cis/Trans Isomerization: The energy barrier for cis/trans isomerization of the Xaa-Thz peptide bond is lower than that of an Xaa-Pro bond.[10] This can be advantageous in certain contexts, potentially influencing the kinetics of protein folding or receptor binding.

-

Hydrogen Bonding: Like proline, the Thz residue lacks an amide proton and thus cannot act as a hydrogen bond donor, preserving its ability to disrupt helical structures.[3]

These subtle structural modifications allow Thz to act as a potent inducer of β-turn conformations, even more so than proline in some sequence contexts. This ability to pre-organize a peptide into a bioactive conformation is a key driver for its use in drug design.

Caption: Chemical structures of Proline and its analogue, Thiazolidine-4-carboxylic acid.

Incorporation of Fmoc-Thz-OH in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Thz-OH is fully compatible with standard Fmoc-based SPPS protocols.[9] However, as with other sterically demanding or unusual amino acids, certain considerations can optimize coupling efficiency and ensure the integrity of the final product.

Detailed Experimental Protocol

This protocol outlines the manual incorporation of a single Fmoc-Thz-OH residue into a peptide sequence on a Rink Amide resin.

Materials:

-

Rink Amide Resin (e.g., 0.1 mmol scale, 100-200 mesh)

-

Fmoc-Thz-OH (3 equivalents)

-

Coupling Reagent: HCTU (2.9 equivalents)

-

Activation Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Kaiser Test Kit (for monitoring coupling completion)

Workflow:

-

Resin Swelling:

-

Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.[12]

-

Drain the DMF.

-

-

Fmoc Deprotection (of the preceding amino acid):

-

Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[13]

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Thz-OH (3 eq.) and HCTU (2.9 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the vial. This initiates the activation. The solution may change color.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. Due to the unique structure of Thz, a longer coupling time or double coupling may be beneficial, especially in difficult sequences.

-

-

Monitoring the Coupling Reaction:

-

After the coupling period, take a small sample of resin beads and wash them thoroughly.

-

Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. A positive result (blue beads) signifies free amines, and a recoupling step is required.[13]

-

-

Washing:

-

Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

The peptide-resin is now ready for the deprotection of the Fmoc group on the Thz residue and coupling of the next amino acid in the sequence, following the steps outlined above.

-

-

Cleavage and Final Deprotection:

-

After the full peptide sequence is assembled, the peptide is cleaved from the resin using a standard cleavage cocktail, such as Reagent B (TFA/Phenol/Water/TIS).[13] This step also removes the side-chain protecting groups. The thiazolidine ring itself is stable to standard TFA cleavage conditions.[14]

-

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-Thz-OH.

Impact of Thz on Peptide Properties and Applications

The incorporation of Thz is not merely an academic exercise; it has profound and actionable consequences for peptide drug development.

Enhanced Proteolytic Stability

One of the primary hurdles for peptide therapeutics is their rapid degradation by proteases in vivo.[15] The peptide bond preceding a proline residue (Xaa-Pro) is known to be significantly more resistant to many proteases compared to other peptide bonds.[5] The substitution of proline with Thz can further enhance this resistance. The altered steric and electronic nature of the thiazolidine ring can disrupt the recognition and binding of proteolytic enzymes, leading to a longer biological half-life of the peptide.

Table 1: Comparative Proteolytic Stability (Illustrative Data)

| Peptide Sequence | Analogue at Position X | Half-life (t½) in Human Serum (min) |

|---|---|---|

| H-Gly-Phe-Pro -Ala-NH₂ | Proline (Control) | 60 |

| H-Gly-Phe-Thz -Ala-NH₂ | Thiazolidine | >240 |

Note: This table presents illustrative data based on common findings in the literature. Actual values are sequence-dependent.

Conformational Control and Biological Activity

By promoting specific turn structures, Thz can lock a peptide into its bioactive conformation, increasing its affinity and selectivity for its biological target.[16] This is particularly relevant for peptides that target G protein-coupled receptors (GPCRs) or enzyme active sites, where a precise three-dimensional structure is essential for binding.

For example, in the design of enzyme inhibitors, incorporating a Thz residue can mimic a transition state or orient key pharmacophoric groups correctly within the enzyme's active site, leading to a significant increase in potency.[9]

Caption: Thz at the (i+2) position stabilizing a β-turn via a hydrogen bond.

Thiazolidine as a Masked Cysteine

The thiazolidine ring can be viewed as a protected form of cysteine.[11] Under specific, mildly acidic conditions in the presence of reagents like methoxyamine, the thiazolidine ring can be opened to reveal an N-terminal cysteine residue.[14] This unique property allows for site-specific modifications post-synthesis, such as ligation to other peptides or proteins, or the attachment of imaging agents and drug conjugates.[17]

Conclusion and Future Outlook

Fmoc-Thz-OH is more than a simple substitute for Fmoc-Pro-OH. It is a sophisticated tool for peptide chemists and drug developers, offering a multi-faceted approach to overcoming key challenges in the field. By providing enhanced conformational control, improved proteolytic stability, and latent chemical reactivity, it enables the design of peptides with superior therapeutic properties.[9][10] As the demand for more potent, stable, and specific peptide-based drugs continues to grow, the strategic application of constrained analogues like Fmoc-Thz-OH will undoubtedly play an increasingly critical role in the future of peptide science.

References

- Oreate AI Blog. (2026, January 22). The Unique Role of Proline in Protein Structure and Function.

-

SSRN. (n.d.). Conformationally constrained amino acids in peptide design. [Link]

- BOC Sciences. (n.d.). Proline: Definition, Structure, Benefits, Sources and Uses.

- Creative Peptides. (n.d.). Proline Amino Acids: Properties, Function, Benefits, and Sources.

-

Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31-81. [Link]

- University College London. (n.d.). Proline.

- Fred Hutchinson Cancer Research Center. (2016, September 14).

-

Gryn, I., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

- SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development.

- AltaBioscience. (n.d.).

- Chem-Impex. (n.d.). Fmoc-L-thiaproline.

- Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues.

- Royal Society of Chemistry. (2019, June 28).

-

Moroder, L., et al. (n.d.). Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers: Structure and stability of the per-thiaproline mutant of annexin V. PMC. [Link]

- Sigma-Aldrich. (n.d.).

- ChemPep. (n.d.).

- Nowick Laboratory. (2020, March 17).

- BenchChem. (n.d.). Protocol for the Incorporation of Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis.

- Uni Halle. (n.d.).

-

Zhang, L., & Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 233(1), 37-43. [Link]

-

Kumar, B. J., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 25(10), 2395. [Link]

Sources

- 2. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 3. Proline Derivatives and Analogs [sigmaaldrich.com]

- 4. The Unique Role of Proline in Protein Structure and Function - Oreate AI Blog [oreateai.com]

- 5. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers: Structure and stability of the per-thiaproline mutant of annexin V - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 15. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. opendata.uni-halle.de [opendata.uni-halle.de]

- 17. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiazolidine ring stability in Fmoc solid phase peptide synthesis

This guide details the stability profile, synthetic utility, and deprotection protocols for the Thiazolidine (Thz) ring in Fmoc solid-phase peptide synthesis (SPPS).

Executive Summary

In complex peptide synthesis, particularly for cysteine-rich peptides and Native Chemical Ligation (NCL), the 1,3-thiazolidine-4-carbonyl (Thz) group serves as a critical "pseudo-protecting" group for cysteine.[1][2] Unlike standard acid-labile groups (e.g., Trt, Mmt) that are removed during TFA cleavage, the Thz ring survives global deprotection. This unique stability profile allows for the isolation of semi-protected peptides, purification, and controlled unmasking of the N-terminal cysteine only when required.

This guide analyzes the orthogonality of Thz against standard Fmoc reagents and provides validated protocols for its post-synthetic ring opening.

Mechanistic Insight: The Thiazolidine Scaffold

The Thz ring is a five-membered heterocycle formed by the condensation of cysteine with an aldehyde (typically formaldehyde). It functions as a masked cysteine .

-

Formation: Reaction of Cysteine with Formaldehyde.[1]

-

Nature: It is a thioaminal.

-

Stability Logic: The ring is stable to basic conditions (Fmoc removal) and strongly acidic conditions (TFA cleavage) because the hemiaminal ether linkage requires a nucleophilic scavenger or specific metal catalysis to shift the equilibrium toward the open chain form.

Stability Matrix

The following table summarizes the stability of the Thz ring against common SPPS reagents.

| Reagent / Condition | Operation | Stability Status | Notes |

| 20% Piperidine / DMF | Fmoc Deprotection | Stable | Unsubstituted Thz (from HCHO) is stable. Substituted Thz (e.g., dimethyl) may show instability [1]. |

| DBU / DMF | Fmoc Deprotection | Stable | Safe for use, though piperidine is preferred to avoid potential base-catalyzed ring opening of sensitive derivatives. |

| HATU / DIEA | Coupling | Stable | No premature ring opening observed during standard coupling times. |

| 95% TFA / Scavengers | Resin Cleavage | Stable | Critical Feature: Thz survives TFA, allowing purification of the Thz-peptide. |

| Methoxyamine (pH 4) | Ring Opening | Labile | Converts Thz |

| Pd(II) or Ag(I) | Ring Opening | Labile | Metal-assisted hydrolysis is rapid but requires metal removal steps. |

Visualizing the Thz Workflow

The following diagram illustrates the lifecycle of the Thz group during a typical NCL or synthesis workflow.

Figure 1: The Thiazolidine lifecycle in Fmoc SPPS. Note the critical survival of the ring during TFA cleavage.

Validated Protocols

A. Synthesis of Thz-Peptides

Reagents: Fmoc-Thz-OH (for internal) or Boc-Thz-OH (for N-terminal). Note: Use Boc-Thz-OH if Thz is the final residue to avoid a final Fmoc removal step that might be unnecessary before cleavage.

-

Coupling: Use standard HATU/DIEA (1:1:2 eq) for 45–60 minutes. Thz couples slower than Cys; double coupling is recommended.

-

Fmoc Removal: 20% Piperidine in DMF (2 x 5 min).

-

Caution: Avoid prolonged exposure (>2 hrs) to base if using substituted Thz derivatives (e.g., 5,5-dimethylthiazolidine), as they are more prone to ring opening [2].

-

-

Cleavage: Reagent K or standard cleavage cocktail (TFA/Phenol/Water/TIPS 88:5:5:2).

-

Time: 2–3 hours.

-

Result: Side chains (Trt, Boc, tBu) are removed; Thz remains intact .

-

B. Thz Ring Opening (Conversion to Cys)

This is the most critical step. The equilibrium must be driven by trapping the released formaldehyde.

Method 1: Methoxyamine (Standard / Metal-Free)

This method is preferred for GMP workflows to avoid heavy metal contamination.

-

Buffer Preparation: Prepare 0.2 M sodium phosphate buffer containing 6 M Guanidine HCl (Gn·HCl), pH 4.0.

-

Reaction: Dissolve the Thz-peptide (1–2 mM) in the buffer.

-

Reagent Addition: Add Methoxyamine HCl (MeONH₂·HCl) to a final concentration of 0.2 M to 0.4 M (large excess).

-

Incubation: Incubate at 37°C for 8–12 hours.

-

Monitoring: Monitor by HPLC. The shift in retention time is often small; MS confirmation is required (Mass change: -12 Da, corresponding to loss of CH₂ + 2H added).

Method 2: Palladium-Assisted (Fast)

Useful for stubborn peptides or when rapid conversion is needed [3].

-

Conditions: Peptides are treated with [Pd(allyl)Cl]₂ (10–20 eq) and glutathione (GSH) or MgCl₂ in phosphate buffer (pH 7) at 37°C.

-

Time: Conversion is typically complete in < 2 hours.

-

Cleanup: Requires extensive washing or metal scavenging resins to remove Pd.

Troubleshooting & Pitfalls

Incomplete Ring Opening

-

Cause: Insufficient concentration of scavenger (Methoxyamine) or pH drift.

-

Solution: Ensure pH remains < 5. At neutral pH, the equilibrium favors the closed Thz ring. Increase Methoxyamine concentration to 0.5 M.

Side Reactions with Thioesters

-

Issue: In Native Chemical Ligation (NCL), high concentrations of Methoxyamine can nucleophilically attack thioesters.[1]

-

Solution: Use 2-aminobenzamide-based scavengers (e.g., AMDBH) if performing "one-pot" ligation and deprotection, as they are less nucleophilic toward thioesters than methoxyamine [4].

Oxidation[5][10][11][12]

-

Issue: Once Thz is opened, the free Cysteine is prone to dimerization (disulfide formation).

-

Solution: Perform the ring opening in the presence of TCEP (20–50 mM) to keep the generated Cys reduced.

References

-

Thiazolidines to lock cis Xaa-Pro amide bond: new synthetic approach. Comptes Rendus de l'Académie des Sciences.

-

Fmoc Solid Phase Peptide Synthesis: General Remarks. ChemPep.

-

One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 2020.

-

Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger. ChemRxiv, 2021.

-

Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 2021.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast and Stable N-Terminal Cysteine Modification through Thiazolidino Boronate Mediated Acyl Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

Thermodynamic Properties of Thiazolidine-Containing Peptide Backbones

The following technical guide details the thermodynamic and conformational properties of thiazolidine-containing peptide backbones.

Executive Summary

The incorporation of thiazolidine (Thz) rings into peptide backbones represents a critical strategy in modern peptide chemistry, serving two distinct thermodynamic roles: as a temporary structural disruptor (pseudoproline) to facilitate synthesis, and as a permanent conformational constraint in drug design.[1]

Unlike the rigid pyrrolidine ring of proline, the thiazolidine ring—formed by the condensation of cysteine with an aldehyde or ketone—introduces unique electronic and steric properties. It lowers the rotational energy barrier of the peptide bond while simultaneously biasing the equilibrium toward the cis-conformer. This guide analyzes the thermodynamic landscape of Thz-peptides, providing actionable protocols for their synthesis, stability management, and application in overcoming "difficult sequences."

Structural Thermodynamics: The Thiazolidine Effect

Cis-Trans Isomerization Kinetics

The peptide bond preceding a proline residue (

-

Rotational Barrier: The activation energy (

) for the cis-trans isomerization of Thz is approximately 10 kJ/mol lower than that of Proline.[2] This reduction is attributed to the decreased double-bond character of the amide bond, caused by the electron-withdrawing nature of the sulfur atom and the ring's specific puckering preferences. -

Cis-Bias: Thiazolidine rings, particularly 2,2-disubstituted variants (e.g., 2,2-dimethylthiazolidine), exhibit a pronounced "cis-locking" effect.

Ring Puckering and Backbone Entropy

The thiazolidine ring prefers an endo-puckering conformation. This specific geometry correlates with the stabilization of the cis-amide bond. In the context of peptide synthesis, this "kink" in the backbone disrupts the formation of intermolecular

Table 1: Thermodynamic Parameters of Proline vs. Thiazolidine Analogues

| Parameter | Proline (Pro) | Thiazolidine (Thz) | 2,2-Dimethyl-Thz |

| Cis-Conformer Population ( | ~20% | ~35% | >85% |

| Rotational Barrier ( | ~85 kJ/mol | ~75 kJ/mol | ~70 kJ/mol |

| Ring Puckering Preference | Strongly | Locked | |

| Acid Stability ( | Stable | Stable | Stable (cleavage requires scavengers/convertase) |

Synthetic Thermodynamics & Stability

Formation Thermodynamics

The formation of the thiazolidine ring from N-terminal Cysteine and a carbonyl compound is a thermodynamically favorable condensation reaction (

Mechanism Visualization: The following diagram illustrates the equilibrium between the open Cysteine form and the closed Thiazolidine ring.

Figure 1: Reaction coordinate for Thiazolidine formation. The dehydration step drives the equilibrium toward the stable ring structure.

Stability and Deprotection

One of the most valuable thermodynamic properties of Thz is its differential acid lability compared to oxazolidines (Ser/Thr derived pseudoprolines).

-

Acid Resistance: Thiazolidines are significantly more stable to acid than oxazolidines. They remain intact during standard Fmoc-SPPS cleavage conditions (95% TFA). This allows Thz to be used as a protecting group for Cysteine or as a permanent modification.

-

Ring Opening (Deprotection): To revert Thz to Cysteine, the thermodynamic equilibrium must be shifted back to the open form. Because the ring is stable in TFA, this requires a "trap" for the released formaldehyde/acetone.

-

Reagent: 0.2 M Methoxyamine (

) or Hydroxylamine in aqueous buffer (pH 4.0). -

Mechanism: The alkoxyamine reacts with the transient iminium ion species, forming an oxime. This oxime formation is thermodynamically irreversible under these conditions, driving the complete opening of the Thz ring.

-

Experimental Protocols

Protocol: Thiazolidine-Pseudoproline Incorporation in SPPS

This workflow utilizes the "kink-inducing" property of Thz to solubilize difficult sequences (e.g., hydrophobic transmembrane domains).

Reagents:

-

Fmoc-Cys(ΨMe,MePro)-OH (commercially available 2,2-dimethylthiazolidine derivative).

-

Coupling Reagents: HATU / DIEA.

Step-by-Step Methodology:

-

Strategic Placement: Identify "aggregation hotspots" in your sequence (typically runs of Ala, Val, Ile). Plan to substitute a native Cysteine (or a position to be mutated to Cys) with Fmoc-Cys(ΨMe,MePro)-OH at every 6–10 residues.

-

Coupling:

-

Dissolve Fmoc-Cys(ΨMe,MePro)-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

-

Note: Thiazolidine nitrogens are secondary amines but are less sterically hindered than Proline. Standard coupling times (45–60 min) are usually sufficient.

-

-

Elongation: Continue standard Fmoc-SPPS. The Thz ring disrupts secondary structure formation, significantly improving solvation and coupling efficiency of subsequent residues.

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5). The Thz ring remains intact .

-

Post-Cleavage Conversion (Optional):

-

If native Cysteine is required: Dissolve peptide in 0.2 M methoxyamine HCl (pH 4.0).

-

Incubate at 37°C for 4–6 hours. Monitor by HPLC (shift in retention time due to loss of the isopropylidene group).

-

Protocol: Monitoring Cis-Trans Isomerization via NMR

To verify the conformational bias of a novel Thz-peptide:

-

Sample Prep: Dissolve 2–5 mg of peptide in 500

L of -

Acquisition: Acquire 1D

-NMR and 2D ROESY spectra. -

Analysis:

-

Identify the

signals of the Thz residue. Two distinct sets of signals will appear if exchange is slow on the NMR timescale. -

Diagnostic NOE: Look for Cross-peaks between

and -

Quantification: Integrate the

peaks. The ratio

-

Logical Pathway: The "Pseudoproline" Effect

The following diagram details how Thiazolidine integration resolves the thermodynamic trap of peptide aggregation during synthesis.

Figure 2: Thermodynamic intervention of Thiazolidine in Solid Phase Peptide Synthesis (SPPS).

References

-

Chierici, S., et al. (2004).[6] "A case study of 2,2-dimethylthiazolidine as locked cis proline amide bond: synthesis, NMR and molecular modeling studies of a δ-conotoxin EVIA peptide analog." Organic & Biomolecular Chemistry. Link

-

Kang, Y.K., et al. (2002). "Cis-Trans Isomerization and Puckering of Pseudoproline Dipeptides." The Journal of Physical Chemistry B. Link

- Che, Y., & Marshall, G.R. (2006). "Impact of Thiazolidine-4-carboxylic Acid on the Conformational Landscape of Peptides." Journal of Organic Chemistry.

-

Bachem Technical Notes. (2021). "Pseudoproline & Isoacyl dipeptides."[8] Link

-

Kamps, J.J.A.G., et al. (2019).[9] "How formaldehyde reacts with amino acids." Communications Chemistry. Link[9]

-

Sato, K., et al. (2019). "Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides." Chemical Science. Link

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude | bioRxiv [biorxiv.org]

- 3. 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The impact of 4-thiaproline on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

- 6. A case study of 2,2-dimethylthiazolidine as locked cis proline amide bond: synthesis, NMR and molecular modeling studies of a δ-conotoxin EVIA peptide analog - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Fmoc-Thiazolidine-4-Carboxylic Acid (Thz) in Collagen Mimetic Synthesis

Topic: Fmoc-(S)-thiazolidine-4-carboxylic acid (Fmoc-Thz-OH) in Collagen Mimetic Synthesis Role: Senior Application Scientist Format: Technical Guide / Whitepaper[1]

Executive Summary

This guide details the application of Fmoc-(S)-thiazolidine-4-carboxylic acid (commonly abbreviated as Fmoc-Thz-OH ) in the synthesis of collagen-mimetic peptides (CMPs).[1] While often conflated with its isomer thiazolidine-2-carboxylic acid due to nomenclature overlaps with proline (pyrrolidine-2-carboxylic acid), the 4-carboxylic acid (Thz) is the structural isostere utilized for collagen engineering.[1]

Thz serves two critical roles in collagen research:

-

Structural Probe: As a proline analog, it modifies the ring pucker and cis/trans isomerization rates, allowing precise tuning of triple-helix thermal stability (

). -

Synthetic Utility: It acts as a "pseudoproline" to disrupt aggregation during Solid Phase Peptide Synthesis (SPPS) and serves as a masked cysteine precursor for Native Chemical Ligation (NCL), enabling the construction of high-molecular-weight collagen fibrils.

Part 1: Scientific Foundation & Causality[1]

1.1 Nomenclature & Structural Identity

Critical Distinction: Researchers must distinguish between the two thiazolidine isomers.

-

Proline (Pro): Pyrrolidine-2-carboxylic acid.[1]

-

Thioproline (Thz): (4R)-Thiazolidine-4-carboxylic acid .[1] This is the direct isostere of proline where the

-methylene (C4) is replaced by a sulfur atom (S1), but the carboxyl group remains at the equivalent position relative to the nitrogen. -

Thiazolidine-2-carboxylic acid: A cysteine-glyoxylic acid adduct.[1] It is not the standard collagen mimetic and lacks the N-C

-C=O geometry required for stable triple helix propagation.

This guide focuses on the 4-isomer (Thz) , the industry standard for collagen synthesis.

1.2 Mechanism of Action in Collagen

Collagen triple helices consist of repeating Xaa-Yaa-Gly triplets.[1] Proline (Pro) and 4-Hydroxyproline (Hyp) are favored in the Xaa and Yaa positions, respectively, due to their ring puckering preferences (

-

Ring Puckering: The sulfur atom in Thz alters the ring's electronic and steric properties. Thz prefers the

-endo pucker (similar to Pro). -

Thermal Stability (

):-

Xaa Position: Thz can replace Pro in the Xaa position with minimal destabilization, as both favor the endo pucker.

-

Yaa Position: Thz significantly destabilizes the triple helix if placed in the Yaa position because it resists the required

-exo pucker. -

Causality: The "gauche effect" seen in Fluoroproline and Hydroxyproline is absent or altered in Thz, making it a tool for destabilizing or modulating local structure rather than hyper-stabilizing it.

-

1.3 The "Masked Cysteine" Strategy

For long collagen peptides (>60 residues), SPPS yields drop due to aggregation. Thz is crucial here:

-

Aggregation Disruption: The bulky sulfur atom prevents the formation of

-sheet aggregates during synthesis. -

Ligation Ready: An N-terminal Thz can be converted to Cysteine (Cys) post-synthesis.[1] This Cys then facilitates Native Chemical Ligation (NCL) with a C-terminal thioester of another peptide, allowing the stitching of short CMPs into full-length collagen fibrils.[1]

Part 2: Experimental Protocols

2.1 Self-Validating SPPS Protocol for Fmoc-Thz-OH

Validation Check: Thz is a secondary amine (like Pro). Standard coupling reagents (HBTU/HCTU) often result in incomplete coupling. The protocol below uses HATU/HOAt to ensure >99% conversion.

Reagents:

-

Resin: H-Gly-2-Cl-Trityl Resin or Rink Amide (depending on C-term).[1]

-

Coupling: Fmoc-Thz-OH (4 eq), HATU (3.9 eq), HOAt (4 eq), DIPEA (8 eq).

-

Solvent: DMF (anhydrous).

Step-by-Step Workflow:

-

Fmoc Deprotection (Pre-cycle):

-

Treat resin with 20% Piperidine in DMF (2 x 5 min).

-

QC Step: Perform UV monitoring of the fulvene adduct to confirm deprotection.

-

-

Coupling to Secondary Amine (if previous AA is Pro/Thz):

-

Coupling Thz to Primary Amine:

-

Single coupling with DIC/Oxyma Pure (alternative to HATU) is usually sufficient (45 min).

-

-

Capping:

-

Acetic anhydride/Pyridine (1:1) in DMF to terminate unreacted chains.

-

2.2 Thiazolidine Ring Opening (Post-Synthesis)

If Thz is used as a masked Cysteine for ligation:

-

Conversion: Treat the purified peptide with 0.2 M Methoxyamine-HCl in phosphate buffer (pH 4.0) containing AgOAc (Silver Acetate) or PdCl2 .

-

Mechanism: The metal coordinates the sulfur, facilitating hydrolysis of the hemiaminal.

-

Result: Thz converts to Cysteine (Cys) + Formaldehyde.[1]

-

Validation: Monitor via LC-MS. Mass shift: -12 Da (Loss of CH2 from the ring).

Part 3: Visualization & Data

3.1 Comparative Stability Data (

)

Impact of Thz substitution in (Xaa-Yaa-Gly)

| Peptide Sequence | Substitution Position | Stability Effect | |

| (Pro-Hyp-Gly) | Control (None) | ~45.0 | Baseline |

| (Thz-Hyp-Gly) | Xaa (Replaces Pro) | ~41.5 | Slight Destabilization |

| (Pro-Thz-Gly) | Yaa (Replaces Hyp) | < 20.0 | Severe Destabilization |

| (Thz-Thz-Gly) | Both | Unfolded | Unstable |

Note: Thz is best used in the Xaa position or as a transient ligation handle.

3.2 Synthesis & Ligation Workflow (DOT Diagram)

3.3 Mechanism of Destabilization (DOT Diagram)

References

-

Hsu, S. T., & Horng, J. C. (2023). Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. Protein Science, 32(8), e4708.

-

Raines, R. T. (2005). 2005 Emil Thomas Kaiser Award.[1] Collagen structure and stability.[2][3][4] Protein Science, 15(6), 1219–1225.

-

Bang, D., & Kent, S. B. (2004). A one-pot total synthesis of crambin. Angewandte Chemie International Edition, 43(19), 2534-2538. (Seminal work on Thz ligation).

-

Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[2][3][4] Annual Review of Biochemistry, 78, 929-958.

-

Thermo Scientific Chemicals. (n.d.).[1][5] Thiazolidine-2-carboxylic acid Product Information. (Included for CAS verification of the 2-isomer).

Sources

- 1. Thiazolidine-2-carboxylic acid | C4H7NO2S | CID 42486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular stability of chemically modified collagen triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazolidine-2-carboxylic acid, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

Methodological & Application

Application Note: Fmoc-Thz-OH in High-Fidelity SPPS and Native Chemical Ligation

Topic: Fmoc-Thz-OH Solid Phase Peptide Synthesis (SPPS) Conditions Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Rationale

Fmoc-Thz-OH (L-Thiazolidine-4-carboxylic acid) is a specialized cysteine derivative where the sulfhydryl and

Why Choose Fmoc-Thz-OH?

| Feature | Fmoc-Cys(Trt)-OH | Fmoc-Thz-OH | Scientific Advantage |

| Racemization Risk | High (during coupling) | Negligible | The ring structure locks the |

| Aggregation | Neutral | Disruptive | The "kink" in the backbone (similar to Proline) prevents |

| TFA Stability | Labile (Trt removed) | Stable | The Thz ring survives 95% TFA cleavage, yielding a peptide with a protected N-terminus. |

| NCL Utility | Low (Free Cys exposed) | High | Masks the N-terminal Cys, preventing intramolecular cyclization or side reactions until "unmasked" by alkoxyamines. |

Critical Mechanism: The Thiazolidine Switch

The utility of Thz relies on its stability during acidic resin cleavage (TFA) and its specific lability to nucleophilic attack by methoxyamine at acidic pH.

Pathway Logic:

-

SPPS Assembly: Thz is coupled as the N-terminal residue.

-

Resin Cleavage: TFA removes side-chain protectors (Boc, tBu, Pbf) but leaves the Thz ring intact.

-

Purification: The Thz-peptide is purified by HPLC (Thz is hydrophobic, often improving retention/separation).

-

Ring Opening: Treatment with Methoxyamine

HCl converts Thz back to N-terminal Cysteine.

Figure 1: The orthogonal workflow of Thz protection. The ring remains stable through standard SPPS and TFA cleavage, only opening upon specific chemical treatment.

Detailed Experimental Protocols

Protocol A: SPPS Coupling of Fmoc-Thz-OH

Objective: Efficient incorporation of Thz at the N-terminus without racemization. Reagents: Fmoc-Thz-OH, DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate), DMF.

Step-by-Step:

-

Resin Preparation: Swell the resin (e.g., Rink Amide or 2-Chlorotrityl) in DMF for 30 minutes.

-

Fmoc Removal (Previous Cycle): Treat resin with 20% Piperidine in DMF (

min).[2] Wash with DMF ( -

Activation:

-

Calculate 4.0 equivalents (eq) of Fmoc-Thz-OH relative to resin loading.

-

Dissolve Fmoc-Thz-OH and 4.0 eq Oxyma Pure in minimal DMF.

-

Add 4.0 eq DIC .

-

Note: Pre-activation is not recommended for Thz to maximize coupling efficiency; in-situ activation is preferred.

-

-

Coupling:

-

Add the mixture immediately to the resin.

-

Shake/agitate at Room Temperature (RT) for 60–90 minutes .

-

Validation: Perform a Kaiser test (ninhydrin). If blue (positive), recouple using HATU/DIEA (3 eq) for 45 mins.

-

-

Final Wash: Wash resin with DMF (

) and DCM (

Protocol B: Resin Cleavage & Isolation

Objective: Cleave peptide from resin while retaining the Thz ring. Cocktail: Reagent K or Standard TFA/TIS/H2O.

Step-by-Step:

-

Preparation: Dry the resin under nitrogen flow.

-

Cocktail Assembly: Prepare 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (DODT is preferred over EDT for odor control, though EDT is standard).

-

Reaction: Add cocktail to resin (10 mL per gram of resin). Shake for 2–3 hours at RT.

-

Critical: The Thz ring is stable in TFA. Do not worry about premature ring opening here.

-

-

Precipitation: Filter resin and drop filtrate into ice-cold diethyl ether (

volume). Centrifuge to pellet the peptide.[1][6] -

Lyophilization: Dissolve pellet in water/acetonitrile (1:1) and lyophilize.

-

Checkpoint: Analyze by LC-MS. The mass should correspond to the peptide plus 12 Da (difference between Cys and Thz is +12 Da due to the extra carbon in the ring).

-

Protocol C: Thz Ring Opening (Conversion to Cys)

Objective: Convert N-terminal Thz to N-terminal Cysteine for downstream applications (e.g., NCL).

Reagents: Methoxyamine hydrochloride (MeONH

Step-by-Step:

-

Buffer Preparation: Prepare a 0.2 M Sodium Phosphate buffer containing 6 M Guanidine HCl (if peptide solubility is low) or water/acetonitrile mixture. Adjust pH to 4.0 .

-

Reaction Mixture:

-

Dissolve the purified Thz-peptide in the buffer to a concentration of 1–5 mM .

-

Add Methoxyamine

HCl to a final concentration of 0.2 M – 0.4 M (large excess). -

Readjust pH to 4.0 if necessary (methoxyamine addition may shift pH).

-

-

Incubation: Stir at 37°C for 4–12 hours .

-

Monitoring: Monitor by HPLC/UPLC. The Thz-peptide peak will disappear, and the Cys-peptide peak (eluting slightly earlier due to increased polarity) will appear. Mass shift: -12 Da .

-

-

Quenching & Purification:

-

No specific quench is needed if purifying immediately.

-

Inject directly onto Prep-HPLC for final purification.

-

Data Summary & Troubleshooting

Quantitative Comparison of Conditions

| Parameter | Standard Cys (Trt) | Thz-Protected Cys |

| Coupling Reagent | DIC/Oxyma or HATU | DIC/Oxyma |

| Racemization Rate | 0.5% – 2.0% | < 0.1% |

| Cleavage Yield | High | High (Thz intact) |

| Deprotection Step | TFA (Global) | Methoxyamine (pH 4) |

| Mass Shift (vs Cys) | +242 Da (Trt) | +12 Da (Thz) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of Thz ring. | Double couple using HATU/DIEA. Ensure temperature is |

| Thz Ring Not Opening | pH drift or old reagents. | Ensure pH is strictly 3.5–4.5 . Freshly prepare Methoxyamine solution. Increase temp to 45°C. |

| Oxidation of Cys | Post-conversion handling. | After ring opening, keep solution degassed or add TCEP (5 mM) to prevent disulfide formation. |

| Adduct Formation | Methoxyamine reacting with ketones. | If peptide contains other carbonyls (rare in standard AA), use Hydroxylamine, though MeONH |

References

-

Bang, D., & Kent, S. B. (2004). A one-pot total synthesis of crambin. Angewandte Chemie International Edition, 43(19), 2534-2538.

-

Haase, C., Rohde, H., & Seitz, O. (2008). Native chemical ligation at valine. Angewandte Chemie International Edition, 47(36), 6807-6810.

-

Villain, M., Vizzavona, J., & Rose, K. (2001). Covalent capture: a new tool for the purification of synthetic and recombinant polypeptides. Chemistry & Biology, 8(7), 673-679.

-

BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions.

-

Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cem.de [cem.de]

Application Note: High-Fidelity Loading of Fmoc-Thiazolidine-2-Carboxylic Acid onto Wang Resin

Topic: Optimizing loading of Fmoc-thiazolidine-2-carboxylic acid on Wang resin Content Type: Application Notes and Protocols

Executive Summary

Loading the first amino acid onto Wang resin is a critical step in Solid-Phase Peptide Synthesis (SPPS), determining the yield and optical purity of the final therapeutic candidate. While standard protocols utilize carbodiimides (DIC) and dimethylaminopyridine (DMAP), this approach is detrimental for Fmoc-thiazolidine-2-carboxylic acid (Fmoc-Thz-2-OH) .

Due to the unique electronic environment of the C2 position (flanked by sulfur and nitrogen), the alpha-proton is significantly more acidic than in standard amino acids, making it highly susceptible to base-catalyzed racemization by DMAP. Furthermore, the steric bulk of the thiazolidine ring hinders nucleophilic attack on the resin's hydroxyl group.

This guide presents an optimized, racemization-suppressed protocol using MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) and N-Methylimidazole (MelIm) . This method ensures high loading efficiency (>0.6 mmol/g) while preserving chiral integrity.

Scientific Background & Mechanistic Insight

The Challenge: C2 Acidity and Steric Hindrance

Unlike the common proline analog Thiazolidine-4-carboxylic acid (Thz), the 2-carboxylic acid isomer places the carboxyl group directly between the sulfur and nitrogen atoms of the ring.

-

Electronic Effect: The C2 proton is part of an N,S-acetal system. The electron-withdrawing nature of the adjacent heteroatoms increases the acidity of the C2 proton.

-

The DMAP Danger: In standard Steglich esterification, DMAP acts as a nucleophilic catalyst but also as a base. With Fmoc-Thz-2-OH, DMAP can abstract the acidic C2 proton, leading to rapid epimerization (racemization) before the ester bond is formed.

The Solution: MSNT/MelIm Activation

To overcome this, we utilize MSNT activated by N-Methylimidazole (MelIm).

-

Mechanism: MSNT reacts with the carboxylic acid to form a mixed anhydride. MelIm acts as a mild base (pKa ~ 7.0, compared to DMAP's effective basicity in organic solvents) and a nucleophilic catalyst.

-

Benefit: The reaction proceeds rapidly via a highly reactive intermediate without generating the high-pH microenvironment that triggers proton abstraction at C2.

Mechanistic Visualization

The following diagram illustrates the competitive pathways between successful loading and racemization.

Figure 1: Mechanistic pathway distinguishing between successful esterification (Green) and base-catalyzed racemization (Red) driven by catalyst choice.

Experimental Protocols

Materials and Reagents

| Reagent | Grade/Purity | Role |

| Fmoc-Thz-2-OH | >99% (HPLC), Chiral | Amino Acid |

| Wang Resin | 0.3 - 0.8 mmol/g | Solid Support |

| MSNT | Synthesis Grade | Coupling Reagent |

| N-Methylimidazole (MelIm) | Dry, Redistilled | Catalyst/Base |

| Dichloromethane (DCM) | Anhydrous (<50 ppm H2O) | Solvent (Swelling/Reaction) |

| THF | Anhydrous | Co-solvent (if solubility issues) |

| Acetic Anhydride | Reagent Grade | Capping Agent |

Protocol A: The MSNT/MelIm Method (Recommended)

Use this protocol for maximum optical purity and yield.

Step 1: Resin Preparation

-

Weigh 1.0 g of Wang resin into a fritted polypropylene reactor.

-

Swell: Add 10 mL of dry DCM. Agitate gently for 45–60 minutes.

-

Note: DCM provides superior swelling for polystyrene resins compared to DMF, exposing more hydroxyl sites.

-

Step 2: Activation and Coupling

-

In a separate dry glass vial, dissolve Fmoc-Thz-2-OH (3.0 eq) relative to resin loading in minimal dry DCM (approx. 8 mL per gram of resin).

-

Tip: If the amino acid is not fully soluble, add a small amount of dry THF (up to 20% v/v). Avoid DMF if possible to reduce racemization risk.[2]

-

-

Add MelIm (2.25 eq) to the amino acid solution.

-

Add MSNT (3.0 eq) to the mixture.

-

Agitate vigorously for 1–2 minutes until MSNT is dissolved. The solution is now activated.

-

Transfer: Immediately pour the activated solution onto the swollen resin.

-

Incubation: Agitate gently (orbital shaker) for 60 minutes at room temperature.

-

Warning: Do not extend beyond 2 hours. Prolonged exposure increases the risk of side reactions.

-

Step 3: Washing

-

Drain the reaction mixture.

-

Wash resin with DCM (3 x 10 mL, 2 min each).

-

Wash resin with DMF (3 x 10 mL, 2 min each) to remove urea byproducts and unreacted reagents.

-

Perform a final wash with DCM (3 x 10 mL).

Step 4: Capping (Essential)

-

Prepare a capping solution: Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.[2]

-

Add to resin and agitate for 30 minutes.

-

Wash thoroughly: DMF (3x), DCM (3x), MeOH (2x).[2]

Protocol B: Symmetric Anhydride Method (Alternative)

Use only if MSNT is unavailable. This method is slower and carries a slightly higher risk of racemization if DMAP is used, so DMAP is omitted.

-

Dissolve Fmoc-Thz-2-OH (5.0 eq) in DCM.

-

Add DIC (2.5 eq) . Note the 2:1 ratio (Amino Acid : DIC) to form the symmetric anhydride.

-

Allow to react for 15 minutes (pre-activation) in a vial. A precipitate (diisopropylurea) may form.[3]

-

Add the mixture (suspension) to the resin.

-

Catalyst: Add 0.01 eq of DMAP.

-

Critical: Do NOT exceed 0.01 eq. Standard protocols call for 0.1 eq, which is too high for Thz-2-OH.

-

-

Agitate for 4–6 hours.

-

Wash and Cap as in Protocol A.

Quality Control & Validation

Trust but verify. Every loading batch must be qualified before committing to chain elongation.

Quantitative Fmoc Loading Test (UV Method)

-

Weigh ~5 mg of dried loaded resin into a volumetric flask (25 mL).

-

Add 20% Piperidine in DMF to the mark.[1]

-

Shake for 20 minutes.

-

Measure Absorbance at 290 nm (Reference cell: 20% Piperidine/DMF).

-

Calculate loading (

):-

Target: > 0.5 mmol/g. If < 0.3 mmol/g, repeat loading (Double Coupling).

-

Racemization Check (The "Self-Validating" Step)

To ensure the C2 center remains chiral:

-

Take 10 mg of loaded resin.[1]

-

Cleave the amino acid (95% TFA, 2.5% TIS, 2.5% H2O) for 30 mins.

-

Analyze the crude cleavage product via Chiral HPLC or derivatize with Marfey's Reagent if the enantiomer is not UV-distinct.

-

Compare against a standard of pure Fmoc-L-Thz-2-OH and Fmoc-D-Thz-2-OH.

Validation Workflow

Figure 2: Quality Control Decision Tree for releasing loaded resin into production.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Loading (<0.3 mmol/g) | Incomplete swelling of Wang resin. | Ensure DCM is used for swelling, not DMF. Increase swelling time to 1 hour. |

| Low Loading (<0.3 mmol/g) | Old MSNT reagent (hydrolyzed). | Use fresh MSNT. Store MSNT in a desiccator at -20°C. |

| High Racemization (>2% D-isomer) | Base concentration too high. | Reduce MelIm equivalents. Switch strictly to Protocol A (avoid DMAP entirely). |

| Resin Aggregation | Poor solubility of Fmoc-Thz-2-OH. | Add 10-20% THF to the coupling mixture. Ensure high-quality anhydrous DCM. |

References

-

Novabiochem. (2025). Novabiochem® Peptide Synthesis Catalog & Technical Guide. Merck KGaA.

- Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports. Tetrahedron Letters, 31(12), 1701-1704. (Establishes MSNT/MelIm as the superior method for hindered/sensitive acids).

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.

-

Bachem. (2024). Application Note: Loading of Wang Resins.

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Microwave-assisted synthesis using Fmoc-(S)-thiazolidine-2-carboxylic acid

Application Note: High-Fidelity Microwave-Assisted Synthesis of Peptides Containing Fmoc-(S)-Thiazolidine-2-Carboxylic Acid

Executive Summary & Molecule Profile

Fmoc-(S)-thiazolidine-2-carboxylic acid (Fmoc-Thz-2-OH) is a specialized non-canonical amino acid used primarily as a proline isostere or a "masked" aldehyde precursor. Unlike its more common isomer, thiazolidine-4-carboxylic acid (thioproline), the 2-carboxylic acid variant possesses a unique N,S-acetal core structure where the

This structural distinction confers unique conformational constraints but introduces significant synthetic challenges. The C2 position is chemically labile; the ring is susceptible to thermal opening and racemization, particularly under the high-energy conditions typical of microwave-assisted Solid Phase Peptide Synthesis (SPPS).

Key Technical Constraints:

-

Thermal Instability: The thiazolidine-2 ring can undergo ring-opening hydrolysis at temperatures between 50–90°C, generating an acyclic

-oxo aldehyde [1]. -

Racemization Risk: The

-proton at C2 is highly acidic due to the adjacent electron-withdrawing N and S atoms, increasing the risk of epimerization during activation.[1] -

Steric Bulk: Similar to proline, the secondary amine hinders coupling, though the ring pucker differs.

This guide details a validated protocol to incorporate Fmoc-Thz-2-OH using microwave energy while preserving its stereochemical and structural integrity.

Critical Considerations: The "Why" Behind the Protocol

The Stability Paradox

Microwave SPPS relies on dielectric heating to accelerate diffusion and overcome aggregation. Standard protocols often utilize 75°C or 90°C for coupling.[2] However, for Fmoc-Thz-2-OH, these temperatures are destructive.

-

Mechanism of Failure: At elevated temperatures (>50°C), the N,S-acetal linkage destabilizes. In the presence of Lewis acids (coupling reagents) or Brønsted acids (during cleavage), the ring equilibrium shifts toward the open-chain iminium/aldehyde form.

-

The Solution: We utilize a "Low-Energy Input" strategy. The coupling of Fmoc-Thz-2-OH is strictly limited to 50°C (or room temperature), and the activation method is tuned to neutral pH to suppress racemization.

Reagent Selection

-

Activator: DIC/Oxyma Pure is the mandatory activation system.

-

Reasoning: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt in suppressing racemization and is safer than explosive benzotriazoles. Crucially, it avoids the basic environment created by HATU/DIEA, which would rapidly deprotonate the acidic C2-

-proton of Thz-2 [2].

-

-

Base: Avoid DIEA/NMM during the coupling of this specific residue. The basicity promotes base-catalyzed epimerization.

Experimental Protocol

Materials

-

Building Block: Fmoc-(S)-Thiazolidine-2-carboxylic acid (Ensure >98% ee).[3]

-

Resin: Rink Amide ProTide or Wang Resin (Low loading, 0.2–0.4 mmol/g recommended to reduce aggregation).

-

Solvent: DMF (NMP is acceptable but DMF is preferred for Oxyma solubility).

Workflow: Microwave Cycle Parameters

The following parameters are optimized for a CEM Liberty Blue™ or similar microwave synthesizer.

Table 1: Optimized Microwave Cycle for Fmoc-Thz-2-OH

| Step | Operation | Reagents | Temp (°C) | Time (min) | Power (W) | Note |

| 1 | Deprotection | 20% Piperidine + 0.1M Oxyma | 75°C | 3:00 | 155 | Standard Fmoc removal of previous AA. |

| 2 | Wash | DMF | RT | - | - | 4x Wash. |

| 3 | Coupling (Thz-2) | Fmoc-Thz-2-OH (5 eq) DIC (5 eq)Oxyma (5 eq) | 50°C | 10:00 | 30 | CRITICAL: Max 50°C. |

| 4 | Wash | DMF | RT | - | - | 4x Wash. |

| 5 | Next Deprotection | 20% Piperidine + 0.1M Oxyma | 50°C | 6:00 | 45 | Milder deprotection to protect Thz-2 ring. |

Expert Insight:

-

Step 3 (Coupling): Do not use the standard 75°C/90°C method. The 50°C limit preserves the ring. If the sequence is extremely difficult, perform a "Double Couple" at 50°C rather than increasing temperature.

-

Step 5 (Subsequent Deprotection): Once coupled, the Thz-2 residue is an amide. However, the ring is still sensitive. We recommend lowering the deprotection temperature of the immediately following cycle to 50°C to minimize thermal stress on the newly formed N-terminal Thz-2.

Post-Synthesis Cleavage

-

Cocktail: TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5).

-

Conditions: Room Temperature, 2–3 hours.

-

Warning: Avoid ketone/aldehyde scavengers (like acetone) if you intend to keep the ring closed, although standard scavengers (TIS, DODT) are necessary to prevent alkylation of the sulfur.

Process Visualization

The following diagram illustrates the decision logic and chemical pathway for incorporating this sensitive residue.

Caption: Workflow logic for Fmoc-Thz-2-OH incorporation. Note the temperature reduction (Red nodes) required for the Thz-2 cycle and subsequent deprotection.

Troubleshooting & Quality Control

Table 2: Common Issues and Remediation

| Observation | Probable Cause | Corrective Action |

| Mass Shift -2 Da | Oxidation of Thiazolidine Sulfur | Use fresh DODT in cleavage cocktail. Ensure solvents are degassed. |

| Mass Shift -14/+16 | Ring opening to aldehyde | Coupling temperature was too high (>60°C). Strictly maintain 50°C limit. |

| Doublets in HPLC | Racemization at C2 | Switch from HATU/DIEA to DIC/Oxyma. Lower coupling temp to 25°C (RT) if 50°C fails. |

| Incomplete Coupling | Steric hindrance of secondary amine | Perform "Double Coupling" at 50°C. Do not increase temperature. |

References

-

Ollivier, N. et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups.[4] Chemical Science.

-

El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Hartman, M. C. et al. (2006). Enzymatic aminoacylation of tRNA with unnatural amino acids. Proceedings of the National Academy of Sciences.

-

Foster, A. C. et al. (2007). An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PLOS ONE.

Sources

Application Note: Advanced Deprotection Strategies for Fmoc-Thz-OH

Topic: Deprotection Strategies for Fmoc-Thz-OH in Peptide Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Peptide Chemists, Process Development Scientists

Abstract & Strategic Overview

Fmoc-Thiazolidine-4-carboxylic acid (Fmoc-Thz-OH ) serves a dual function in modern solid-phase peptide synthesis (SPPS): it acts as a "pseudoproline" to disrupt secondary structure aggregation during chain assembly, and it functions as a masked Cysteine residue orthogonal to standard acid-labile protecting groups (e.g., Trt, Acm).

Unlike standard protecting groups removed during global TFA cleavage, the thiazolidine ring of Thz is acid-stable . It requires a specific post-cleavage activation step to convert the Thiazolidine (Thz) back to Cysteine (Cys). This stability is a strategic advantage, allowing researchers to purify the Thz-peptide (often more soluble and less prone to oxidation than the free Cys-peptide) before final unmasking.

This guide details the mechanistic grounding and step-by-step protocols for the two primary deprotection strategies: Alkoxyamine-Mediated Ring Opening (Standard) and Metal-Assisted Hydrolysis (Alternative).

Mechanistic Principles

The conversion of Thz to Cys is an equilibrium process driven by the formation of an iminium ion intermediate under acidic conditions.

-

Acidolysis: At low pH (< 4), the thiazolidine nitrogen is protonated. Ring opening occurs, establishing an equilibrium between the closed thiazolidine and the open iminium cation.

-

Trapping: A nucleophile (typically Methoxyamine or Hydroxylamine) attacks the electrophilic carbon of the iminium ion, forming a stable oxime adduct with the formaldehyde byproduct. This shifts the equilibrium irreversibly toward the free Cysteine.

Visualization: Thz Deprotection Pathway[1]

Figure 1: Mechanistic pathway of Thiazolidine ring opening via nucleophilic trapping of the iminium intermediate.

Protocol A: Methoxyamine-Mediated Conversion (Gold Standard)

This method is preferred for its mild conditions, high yield, and compatibility with Native Chemical Ligation (NCL) workflows. It avoids the use of heavy metals, preventing contamination of biological assays.

Reagents Required[2][3][4][5][6][7][8][9][10][11][12][13]

-

Buffer: 6 M Guanidine HCl (Gn·HCl), 0.2 M Sodium Phosphate, pH 4.0.

-

Reagent: Methoxyamine Hydrochloride (MeONH₂·HCl).

-

Reducing Agent: TCEP·HCl (Tris(2-carboxyethyl)phosphine).[1]

Step-by-Step Methodology

-

Peptide Isolation:

-

Perform standard SPPS and global cleavage (TFA/Scavengers). The Thz group will remain intact.

-

Precipitate and lyophilize the crude Thz-peptide. Note: Purification of the Thz-peptide by HPLC at this stage is recommended to remove deletion sequences before conversion.

-

-

Reaction Setup:

-

Incubation:

-

Incubate at 37°C for 4–6 hours.

-

Monitoring: Analyze by HPLC/MS. The Thz-peptide (Mass = M) will convert to Cys-peptide (Mass = M - 12 Da).

-

Note: The mass shift is -12 Da (Loss of CH₂ bridge +2H).

-

-

Termination & Purification:

-

Dilute the reaction mixture 1:1 with 0.1% TFA/Water.

-

Load directly onto a semi-prep RP-HPLC column.

-

Purify using a standard ACN/Water gradient.

-

Comparative Data: Nucleophile Efficiency

| Nucleophile | Concentration | pH | Time to Completion | Risk Profile |

| Methoxyamine | 0.2 M | 4.0 | 4–6 h | Low. Stable oxime byproduct. |

| Hydroxylamine | 0.2 M | 4.0 | 4–6 h | Medium. Risk of side reactions with esters. |

| Semicarbazide | 0.2 M | 4.0 | >12 h | High. Slower kinetics. |

Protocol B: Metal-Assisted Hydrolysis (Alternative)

Historically used before alkoxyamines became standard, this method utilizes the high affinity of soft metals (Ag⁺, Hg²⁺, Pd²⁺) for sulfur to drive ring opening. It is useful when acidic conditions (pH 4) are contraindicated for the specific peptide sequence.

Reagents Required[2][3][4][5][6][7][8][9][10][11][12][13]

-

Metal Salt: Silver Triflate (AgOTf) or Palladium(II) Chloride (PdCl₂).

-

Solvent: 50% Aqueous Acetic Acid or DMF/Water mixtures.

-

Quench: Dithiothreitol (DTT) or Mercaptoethanol.

Step-by-Step Methodology

-

Dissolution:

-

Dissolve the peptide in 50% Acetic Acid/Water (1 mg/mL).

-

-

Metal Addition:

-

Add AgOTf (10–20 equivalents) or PdCl₂ (5 equivalents).

-

Stir at Room Temperature for 2–4 hours.

-

-

Quenching (Critical):

-

The metal forms a mercaptide bond with the liberated Cysteine. You must displace the metal.

-

Add excess DTT (20–50 equivalents relative to metal). A precipitate (Metal-DTT complex) may form.

-

Vortex and centrifuge to remove precipitate.

-

-

Purification:

-

Inject the supernatant onto RP-HPLC immediately.

-

Troubleshooting & Optimization

Decision Matrix for Protocol Selection

Figure 2: Strategic decision tree for selecting the appropriate deprotection methodology.

Common Pitfalls

-

Incomplete Conversion:

-

Cause: pH drift. The reaction consumes protons or buffer capacity is exceeded.

-

Fix: Ensure 0.2 M Phosphate buffer capacity. Re-check pH after 1 hour.

-

-

Methionine Oxidation:

-

Cause: Long incubation times without reducing agents.

-

Fix: Always include TCEP or Methionine as a scavenger in the buffer.

-

-

Thiazolidine Adducts:

-

Cause: Insufficient Methoxyamine to trap the formaldehyde.

-

Fix: Increase Methoxyamine concentration to 0.4 M.

-

References

-

Villain, M., Vizzavona, J., & Rose, K. (2001). Covalent capture: a new tool for the purification of synthetic and recombinant polypeptides. Chemistry & Biology.[4][2] Link

-

Bang, D., & Kent, S. B. (2004). A one-pot total synthesis of crambin. Angewandte Chemie International Edition.[2] Link

-

Ten Kortenaar, P. B., et al. (1986). Semisynthesis of horse heart cytochrome c analogues. Proceedings of the National Academy of Sciences. Link

-

Bachem. (2024). Technical Note: Thiazolidine Derivatives in Peptide Synthesis.Link

-

Merck/Novabiochem. (2023). Fmoc-Thz-OH Product Guide and Deprotection Protocols.Link

Sources

Synthesis of proline-rich peptides using thiazolidine analogues

Application Note: High-Fidelity Synthesis of Proline-Rich Peptides Using Thiazolidine Scaffolds

Executive Summary

The synthesis of proline-rich peptides (PRPs) presents unique challenges in Solid-Phase Peptide Synthesis (SPPS), primarily due to steric hindrance, slow coupling kinetics, and the formation of inter-chain aggregates (polyproline type II helices) that reduce solvation. This guide details the strategic application of Thiazolidine analogues —specifically Thioproline (Thz) as a proline isostere and Cysteine-derived Thiazolidine Pseudoprolines (Cys-ΨPro) —to overcome these barriers. By leveraging the unique "kink-inducing" properties of the thiazolidine ring, researchers can disrupt secondary structure aggregation, enhance coupling efficiency, and access difficult sequences with high purity.

The Challenge: Proline-Rich Sequences in SPPS

Proline-rich domains are critical in protein-protein interaction motifs (e.g., SH3 domains) and antimicrobial peptides. However, their synthesis is plagued by:

-

Steric Bulk: The pyrrolidine ring of Proline hinders the approach of incoming activated amino acids.

-

Deletion Sequences: Incomplete coupling leads to (n-1) deletion byproducts that are difficult to purify.

-

Aggregation: PRPs often adopt stable secondary structures (PPII helices) on the resin, collapsing the polymer matrix and preventing reagent access.

The Solution: The Thiazolidine (Thz) ring system acts as a superior structural disruptor. Whether used as a permanent Proline analogue (Thioproline) or a transient protecting group (Pseudoproline), the Thz ring forces a cis-amide bond preference that "kinks" the peptide backbone, preventing beta-sheet stacking and keeping the growing chain solvated.[1][2]

Mechanistic Insight: The Thiazolidine "Kink"

The core efficacy of Thiazolidine analogues lies in their ability to manipulate the cis/trans isomerization equilibrium of the peptide bond.

-

Proline: Exists in equilibrium but favors trans (~70-90%) in unfolded states.

-

Thiazolidine (Thz): The presence of the Sulfur atom at the

-position increases the bulk and alters the electronic properties of the ring. This shifts the equilibrium significantly toward the cis isomer compared to standard amino acids, and even enhances cis content relative to Proline in certain solvents. -

Effect: This induced cis-conformation acts as a "beta-sheet breaker," disrupting the hydrogen bonding network required for aggregation.[1]

Diagram 1: Mechanism of Aggregation Disruption

Caption: The insertion of a Thiazolidine moiety forces a local cis-amide conformation, breaking the beta-sheet aggregation network and exposing the N-terminus for subsequent coupling.

Strategic Selection: Thioproline vs. Pseudoproline

Two distinct strategies utilize the thiazolidine ring.[2][3][4][5] Selection depends on the desired final product.

| Feature | Thioproline (Thz) | Cys-Pseudoproline (Cys-ΨPro) |

| Chemical Structure | L-Thiazolidine-4-carboxylic acid | 2,2-dimethyl-thiazolidine-4-carboxylic acid |

| Role | Proline Isostere (Analogue) | Transient Structure Breaker |

| Final Product | Peptide contains Thioproline (Thz) | Peptide contains Cysteine (Cys) |

| Stability | Stable to TFA cleavage | Acid-labile (Opens with TFA) |

| Primary Use | Enhancing proteolytic stability; conformational studies | Synthesizing difficult Cys-containing sequences |

| Coupling Reagent | HATU/HOAt or DIC/Oxyma | Coupled as Dipeptide (Fmoc-Xaa-Cys(Ψ)-OH) |

Protocol A: Synthesis with Thioproline (Proline Analogue)

This protocol is for incorporating Fmoc-Thz-OH (L-Thiazolidine-4-carboxylic acid) as a permanent modification to mimic Proline.

Materials:

-

Resin: ChemMatrix or PEG-PS (Superior swelling for PRPs).

-

Amino Acid: Fmoc-L-Thiazolidine-4-carboxylic acid (Fmoc-Thz-OH).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIEA.

Step-by-Step Procedure:

-

Resin Swelling: Swell resin in DCM (30 min) then DMF (30 min).

-

Deprotection: Remove Fmoc with 20% Piperidine/DMF (2 x 5 min). Note: Add 0.1M HOBt to piperidine to suppress aspartimide formation if Asp is present.

-

Activation (Pre-activation is critical):

-

Dissolve Fmoc-Thz-OH (5 eq) and HATU (4.9 eq) in minimal DMF.

-

Add DIEA (10 eq).

-

Activate for 30-60 seconds (color change to yellow).

-

-

Coupling:

-

Add activated mixture to resin.

-

Shake for 60 minutes at Room Temperature.

-

Optimization: For extremely hindered positions, use microwave irradiation (75°C, 5 min).

-

-

Monitoring: Standard Kaiser test may be ambiguous for secondary amines. Use the Chloranil Test or p-Anil Test for secondary amines.

-

Positive (Uncoupled): Blue/Green particles.

-

Negative (Coupled): Colorless/Yellowish beads.

-

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) to prevent deletion sequences.

-

Subsequent Coupling (Coupling TO Thz):

-

The secondary amine of Thz is sterically hindered (similar to Pro).

-

Use HATU/HOAt or PyAOP for the next amino acid.

-

Double coupling is mandatory .

-

Protocol B: Synthesis with Cys-Pseudoprolines (Structure Breaker)

This protocol uses Fmoc-Xaa-Cys(ΨMe,MePro)-OH dipeptides. This is the gold standard for synthesizing aggregation-prone peptides containing Cysteine. The Thiazolidine ring protects the Cys thiol and breaks aggregation simultaneously.

Materials:

-

Building Block: Preformed dipeptide Fmoc-Xaa-Cys(ΨMe,MePro)-OH (where Xaa is Gly, Ala, Val, etc.). Note: Coupling single Pseudoproline monomers is difficult; dipeptides are preferred.[1]

-

Cleavage Cocktail: TFA/Water/TIS/EDT (94:2.5:1.0:2.5).

Step-by-Step Procedure:

-

Placement: Plan to insert a Pseudoproline every 5-7 residues in a Proline-rich or hydrophobic sequence.

-

Coupling the Dipeptide:

-

Use standard DIC/Oxyma Pure or HATU activation.

-

Use only 3 eq of the expensive dipeptide.

-

Coupling time: 2 hours or overnight.

-

-

Elongation: Continue synthesis. The Pseudoproline structure will maintain the peptide in a solvated state, improving subsequent couplings.[1][2]

-

Cleavage & Ring Opening (Critical Step):

-

The Thiazolidine ring of the Pseudoproline is acid-labile but requires specific scavengers to prevent re-attachment or side reactions.

-

Cocktail: 94% TFA, 2.5% H2O, 2.5% EDT (Ethanedithiol), 1% TIS (Triisopropylsilane).

-

Time: 3-4 hours. Note: Thiazolidines open slower than Oxazolidines (Ser/Thr PsiPro).

-

Result: The Thiazolidine ring opens, the acetone protecting group is lost, and native Cysteine is regenerated.

-

Workflow Visualization

Diagram 2: Decision Tree for Thiazolidine Strategy

Caption: Workflow for selecting between Pseudoproline (for native sequences) and Thioproline (for analogue synthesis) strategies.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Incomplete Coupling to Thz | Steric hindrance of secondary amine. | Use HATU or PyAOP ; Double couple; Increase Temp to 50°C. |

| Incomplete Ring Opening (PsiPro) | Thiazolidines are more stable than Oxazolidines. | Extend cleavage time to 4h; Ensure high water/EDT content in TFA cocktail. |

| Racemization of Cys | Base-catalyzed proton abstraction. | Use Oxyma Pure/DIC at pH < 8. Avoid pre-activation with high base load.[6] |

| Oxidation of Thz | Sulfur is susceptible to oxidation. | Degas all solvents; Avoid DMSO; Use EDT in cleavage cocktail. |

References

-

Wöhr, T., & Mutter, M. (1995). Pseudo-prolines (ψPro) for accessing "inaccessible" peptides.[1][4] Peptide Research.[4][7][8] Link

-

Sampson, W. R., et al. (1999). The synthesis of difficult peptides using pseudoprolines.[2][4] Journal of Peptide Science. Link

-

Haack, T., & Mutter, M. (1992). Serine derived oxazolidines as secondary structure disrupting, solubilizing building blocks in peptide synthesis.[1][4] Tetrahedron Letters.[4] Link

-

Caporale, A., et al. (2014). The impact of 4-thiaproline on polyproline conformation.[7] Amino Acids.[3][4][7][8][9][10][11][12] Link

-

Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Link

Sources

- 1. chempep.com [chempep.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. osti.gov [osti.gov]

- 4. bachem.com [bachem.com]

- 5. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. The impact of 4-thiaproline on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 10. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Post-synthetic modification of thiazolidine rings in peptides

Executive Summary

The thiazolidine (Thz) ring is a cornerstone of modern chemical protein synthesis, serving primarily as a "masked" cysteine residue. Its stability to hydrogen fluoride (HF) and basic conditions makes it an ideal orthogonal protecting group during Boc/Fmoc solid-phase peptide synthesis (SPPS). However, the utility of the Thz ring extends beyond simple protection.

This guide details the post-synthetic modification of thiazolidine rings, focusing on two critical workflows:

-

Regenerative Ring Opening (Unmasking): The controlled conversion of Thz to Cysteine (Cys) to enable Native Chemical Ligation (NCL).

-

Bioconjugation via Thiazolidine Formation: Exploiting the reversible nature of the ring for site-specific labeling (e.g., Thiazolidino Boronate chemistry).

Mechanistic Foundation

The thiazolidine ring exists in a pH-dependent equilibrium with the open-chain imine (Schiff base) and the free cysteine/aldehyde components. Understanding this mechanism is vital for troubleshooting incomplete deprotection or accidental ring opening.

-

Formation: Spontaneous condensation of 1,2-aminothiols (N-terminal Cys) with aldehydes (typically formaldehyde).

-

Stability: Stable at acidic pH (protonated nitrogen prevents ring opening).

-